REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])=[O:16].[ClH:17]>>[O:5]=[C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])[OH:16]
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Name
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CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC(C)C(C)C(CN)CC(=O)O
|
Type
|
product
|
Smiles
|
CC(C)C(C)C(CN)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])=[O:16].[ClH:17]>>[O:5]=[C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])[OH:16]
|
Name
|
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC(C)C(C)C(CN)CC(=O)O
|
Type
|
product
|
Smiles
|
CC(C)C(C)C(CN)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |